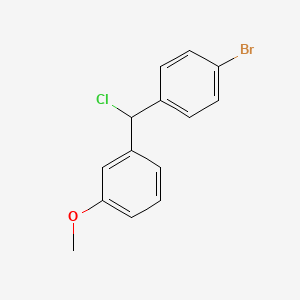

4-Bromo-3'-methoxybenzhydryl chloride

Description

Structural and Chemical Classification within Benzhydryl Systems

4-Bromo-3'-methoxybenzhydryl chloride is classified as a substituted benzhydryl chloride. The core of its structure is the benzhydryl group, which consists of two benzene (B151609) rings attached to the same carbon atom. wikipedia.org In this specific molecule, one phenyl ring is substituted with a bromine atom at the fourth position, and the other phenyl ring is substituted with a methoxy (B1213986) group at the third position. The presence of a chlorine atom attached to the central methine carbon further defines it as a benzhydryl chloride.

This compound belongs to the broader class of organic halides, specifically an aryl halide, due to the bromine atom attached to an aromatic ring, and an alkyl halide due to the benzylic chloride. evitachem.com The benzhydryl framework is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting diverse biological activities. acs.org The specific substitutions on the aromatic rings of this compound significantly influence its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. evitachem.com

Table 1: Structural and Chemical Classification

| Feature | Classification |

|---|---|

| Core Structure | Benzhydryl |

| Primary Functional Group | Benzhydryl Chloride |

| Halogen Substitution | Aryl Bromide |

| Alkoxy Substitution | Aryl Ether (Methoxy) |

Significance of Halogenated and Methoxy-Substituted Aromatic Systems in Organic Synthesis Research

The presence of both a halogen (bromine) and a methoxy group on the aromatic rings of this compound imparts significant utility in organic synthesis research.

Halogenated Aromatic Systems:

Halogenated compounds are crucial building blocks in modern organic synthesis. The carbon-halogen bond, in this case, the carbon-bromine bond, is a versatile functional group that can participate in a wide array of chemical transformations. Halogen atoms, particularly bromine, are excellent leaving groups in nucleophilic substitution reactions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). mt.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. The introduction of a halogen atom can also modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which is of particular importance in medicinal chemistry and drug design. numberanalytics.com

Methoxy-Substituted Aromatic Systems:

The methoxy group (-OCH3) is an electron-donating group that influences the reactivity of the aromatic ring to which it is attached. libretexts.org By donating electron density into the aromatic system through resonance, the methoxy group can activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. libretexts.org This directing effect is a powerful tool for controlling regioselectivity in synthetic sequences. Furthermore, the methoxy group can influence the conformation and physical properties of a molecule and can be a precursor to a hydroxyl group through ether cleavage, providing another point for chemical modification. researchgate.netthedelocalizedchemist.com The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the methoxy group can subtly tune the reactivity of the entire molecule.

Overview of Research Trajectories for Benzhydryl Chlorides and Aryl Halides

Research involving benzhydryl chlorides and aryl halides has historically been and continues to be a vibrant area of organic chemistry.

Benzhydryl Chlorides:

Benzhydryl chlorides are recognized as valuable intermediates in organic synthesis. nbinno.com Their reactivity is characterized by the lability of the benzylic chloride, which can be readily displaced by a wide range of nucleophiles in SN1 or SN2 reactions. This reactivity allows for the introduction of diverse functionalities at the central carbon atom. The stability of the resulting benzhydryl carbocation intermediate, due to resonance delocalization over the two aromatic rings, facilitates these substitution reactions. evitachem.comacs.orgnih.gov Research in this area often focuses on the development of new synthetic methodologies utilizing benzhydryl chlorides as precursors for pharmaceuticals, agrochemicals, and materials. nbinno.com

Aryl Halides:

Aryl halides are fundamental building blocks in synthetic chemistry, largely due to the advent and development of transition-metal-catalyzed cross-coupling reactions. iloencyclopaedia.org The ability to selectively form new bonds at the position of the halogen atom has revolutionized the synthesis of biaryls, styrenes, and other complex aromatic systems. mt.com Research continues to focus on expanding the scope of these coupling reactions, developing more efficient and environmentally benign catalyst systems, and applying these methods to the synthesis of complex natural products and functional materials. The specific nature of the halogen (F, Cl, Br, I) influences the reactivity, with aryl bromides often offering a good balance of reactivity and stability. mt.comnumberanalytics.com

The combination of a reactive benzhydryl chloride moiety with the synthetic versatility of an aryl bromide and the directing effects of a methoxy group makes this compound a compound of significant interest for the construction of complex and potentially bioactive molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diphenylmethane |

| Benzophenone (B1666685) |

| Triphenylmethane |

| 1,1,2-triphenylethane |

| 1,1,1,2-tetraphenylethane |

| 1,1,2,2-tetraphenylethane |

| Triphenylcarbinol |

| 4-Bromo-3-methoxybenzaldehyde |

| Thionyl chloride |

| Phosphorus pentachloride |

| Dichloromethane |

| Chloroform |

| 4-Bromo-3-methoxybenzyl alcohol |

| Toluene |

| Pyridine |

| 4-Bromo-3-methylbenzenesulfonyl chloride |

| 4-Bromobutyryl chloride |

| 4-Bromo-3-methoxybenzoyl chloride |

| 4-Bromo-3,5-dimethoxybenzoyl chloride |

| Benzhydrol |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |

| 3-Bromo-4-methoxybenzenesulfonyl chloride |

Structure

3D Structure

Properties

CAS No. |

134446-27-8 |

|---|---|

Molecular Formula |

C14H12BrClO |

Molecular Weight |

311.60 g/mol |

IUPAC Name |

1-bromo-4-[chloro-(3-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C14H12BrClO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,1H3 |

InChI Key |

JRWKTTRQZFECCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 3 Methoxybenzhydryl Chloride

Precursor Synthesis and Functional Group Transformations Leading to Benzhydrol Precursors

The core of the benzhydrol precursor consists of two substituted benzene (B151609) rings joined by a central carbon. The assembly of this diarylmethanol structure can be approached through several established synthetic routes, most notably involving the formation and subsequent reduction of a benzophenone (B1666685) intermediate.

The principal method for constructing the diaryl ketone skeleton of benzophenones is the Friedel-Crafts acylation. tamu.edusigmaaldrich.cn This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). tamu.edufrontiersin.org

For the synthesis of the specific precursor, (4-bromophenyl)(3-methoxyphenyl)methanone, two primary Friedel-Crafts strategies are viable:

Acylation of anisole (methoxybenzene) with 3-bromobenzoyl chloride.

Acylation of bromobenzene with 3-methoxybenzoyl chloride.

In a typical procedure involving anisole, the methoxy (B1213986) group acts as an ortho-, para-director. Acylation with an acyl chloride like acetyl chloride predominantly yields the para-isomer, 4-methoxyacetophenone. youtube.com By analogy, reacting anisole with 4-bromobenzoyl chloride would favor the formation of 4-bromo-4'-methoxybenzophenone. To obtain the required 3'-methoxy isomer, the starting material would need to be 3-bromoanisole, which would then be acylated. The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the aluminum chloride catalyst. This acylium ion is then attacked by the electron-rich aromatic ring to form the ketone. sigmaaldrich.cn

Once the (4-bromophenyl)(3-methoxyphenyl)methanone is synthesized and purified, it is reduced to the corresponding benzhydrol, (4-bromophenyl)(3-methoxyphenyl)methanol. This reduction is a standard transformation of a ketone to a secondary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Table 1: Example Reagents for Benzophenone Reduction

| Reagent | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C, followed by aqueous workup |

Aryl bromides are critical starting materials for these syntheses. 4-Bromo-3-methoxybenzaldehyde is a relevant example of a substituted aryl bromide intermediate. nih.gov Its synthesis can be achieved through the direct bromination of 3-methoxybenzaldehyde. Another route involves the bromination of 3-hydroxybenzaldehyde, which yields 4-bromo-3-hydroxybenzaldehyde. chemicalbook.com This intermediate can then be methylated, for example, using dimethyl sulfate or methyl iodide in the presence of a base, to afford the final product.

More general methods for the synthesis of aryl bromides include:

Electrophilic Aromatic Bromination: Direct bromination of an activated aromatic ring using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or a milder brominating agent like N-Bromosuccinimide (NBS) for highly activated rings.

Sandmeyer Reaction: This reaction provides a route to aryl bromides from anilines (aminoarenes). The aniline is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt. The subsequent treatment of this salt with copper(I) bromide (CuBr) results in the formation of the aryl bromide.

The introduction of a methoxy group (–OCH₃) onto an aromatic ring is a key functional group transformation in the synthesis of the 3'-methoxyphenyl precursor. The most common and effective strategies include:

Williamson Ether Synthesis: This is a widely used method that involves the reaction of a sodium phenoxide with a methylating agent. The phenoxide is generated by treating a phenol with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH). The resulting phenoxide ion then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide, CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to form the aryl methyl ether (anisole derivative).

Methylation of Phenols: This is a direct application of the Williamson ether synthesis. For instance, to synthesize a 3-methoxyphenyl precursor, one could start with 3-bromophenol, treat it with a base to form the phenoxide, and then react it with a methylating agent.

Chlorination Reactions for Benzhydryl Chloride Formation

The final step in the synthesis is the conversion of the hydroxyl group of the 4-bromo-3'-methoxybenzhydrol precursor into a chloride. This transformation of a benzylic alcohol to a benzylic chloride is a critical step for which several reagents are available.

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl chlorides. libretexts.orglibretexts.org The reaction with a benzhydrol is particularly efficient due to the stability of the potential benzylic carbocation intermediate.

The reaction proceeds by the alcohol oxygen attacking the sulfur atom of SOCl₂, which displaces a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A base, such as pyridine, is often added to neutralize the generated HCl. The chlorosulfite is a good leaving group; the chloride ion then attacks the carbon atom in an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, leading to the formation of the alkyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. libretexts.orgresearchgate.net

Reaction: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat, and can be performed at room temperature or with gentle heating. commonorganicchemistry.com

While thionyl chloride is common, other methods exist for the chlorination of benzylic alcohols and hydrocarbons, offering different levels of selectivity and milder conditions. nih.gov

Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for the side-chain chlorination of toluenes via a radical mechanism, often initiated by dibenzoyl peroxide. sciencemadness.org

N-Chlorosuccinimide (NCS): In combination with a photocatalyst, NCS can be used as a chlorine source for benzylic C-H bond chlorination under visible light. organic-chemistry.org

2,4,6-Trichloro-1,3,5-triazine (TCT): TCT, also known as cyanuric chloride, in the presence of dimethyl sulfoxide (DMSO), provides a rapid and highly chemoselective method for chlorinating benzylic alcohols under neutral conditions. The reaction is often complete in under an hour at room temperature. organic-chemistry.org

Trichloroisocyanuric Acid (TCCA): TCCA can be used as a chlorine source for the controlled monochlorination of benzylic hydrocarbons, initiated by a radical initiator like N-hydroxyphthalimide (NHPI). researchgate.net

Table 2: Summary of Chlorination Reagents for Benzylic Alcohols

| Reagent | Mechanism Type | Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Sₙ2 / Sₙi | Neat or in DCM, often with pyridine | SO₂, HCl |

| Conc. Hydrochloric Acid (HCl) | Sₙ1 | Aqueous/Organic phase | Water |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Sₙ2 | DMSO, room temperature | Cyanuric acid derivatives |

Regioselective Functionalization Approaches for Aromatic Rings

The successful synthesis of 4-Bromo-3'-methoxybenzhydryl chloride hinges on the ability to selectively functionalize two distinct aromatic rings. The primary challenge lies in achieving the desired 1,4- and 1,3'-substitution patterns. This requires a nuanced understanding of the directing effects of the substituents and the application of synthetic methodologies that can override inherent reactivity patterns.

Electrophilic aromatic substitution (EAS) is a fundamental process for the introduction of functional groups onto aromatic rings. The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. libretexts.orgjove.comwikipedia.orglibretexts.orgaakash.ac.inchemistrysteps.compressbooks.pub In the context of synthesizing this compound, a plausible route involves the Friedel-Crafts acylation to form a substituted benzophenone, which is then reduced to the corresponding benzhydrol and subsequently converted to the benzhydryl chloride.

The directing effects of the bromo and methoxy groups are well-established. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgjove.comstudy.comkhanacademy.orgyoutube.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions because of the resonance donation of its lone pair electrons. chemistrysteps.comstackexchange.com

A key precursor to the target molecule is 4-Bromo-3'-methoxybenzophenone. Its synthesis via a Friedel-Crafts acylation would likely involve the reaction of either 4-bromobenzoyl chloride with anisole (3-methoxyanisole) or 3-methoxybenzoyl chloride with bromobenzene.

Considering the reaction of 4-bromobenzoyl chloride with anisole, the methoxy group of anisole would direct the incoming acylium ion to the ortho and para positions. Due to the significant steric hindrance posed by the methoxy group, the para-acylated product is generally favored. uomustansiriyah.edu.iqyoutube.comlibretexts.org

Conversely, in the reaction of 3-methoxybenzoyl chloride with bromobenzene, the bromine atom on bromobenzene directs the incoming electrophile to the ortho and para positions. The para-substituted product, 4-bromo-3'-methoxybenzophenone, would be the major isomer formed due to the steric bulk of the acyl group favoring substitution at the less hindered para position.

The following table summarizes the expected directing effects and favored products in these hypothetical Friedel-Crafts acylation reactions.

| Reactant 1 | Reactant 2 | Directing Group | Directing Effect | Major Product |

| 4-Bromobenzoyl chloride | Anisole | -OCH₃ | ortho, para-director (activating) | para-acylation favored due to sterics |

| 3-Methoxybenzoyl chloride | Bromobenzene | -Br | ortho, para-director (deactivating) | para-acylation favored due to sterics |

Once the desired 4-Bromo-3'-methoxybenzophenone is synthesized, it can be reduced to the corresponding 4-Bromo-3'-methoxybenzhydrol. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common choice for its selectivity for ketones in the presence of other functional groups. Subsequent conversion of the benzhydrol to the target this compound can be achieved using reagents such as thionyl chloride or by bubbling dry hydrogen chloride gas through a solution of the alcohol. wiley-vch.deijpsr.comorganic-chemistry.org

Directed ortho-metalation (DoM) offers a powerful alternative to classical electrophilic aromatic substitution for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation of the proton at the adjacent ortho position. wikipedia.orgcornell.eduuoc.grharvard.eduacs.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent at the desired position with high precision.

The methoxy group is known to be an effective DMG. wikipedia.org Therefore, a DoM strategy could be envisioned for the synthesis of a key intermediate leading to this compound. For instance, one could start with 3-bromoanisole. The methoxy group would direct the lithiation to the 2-position. The resulting aryllithium could then be reacted with 4-bromobenzaldehyde to form the corresponding benzhydrol directly.

Alternatively, a DoM approach could be applied to a brominated aromatic ring. While bromine itself is not a strong DMG, its presence can influence the acidity of adjacent protons, and in some cases, ortho-lithiation can be achieved. nih.govresearchgate.net

A hypothetical synthetic route utilizing DoM could proceed as follows:

Directed ortho-lithiation of 3-methoxyanisole: Treatment of 3-methoxyanisole with an alkyllithium base would lead to deprotonation at the C2 position, directed by the methoxy group.

Reaction with an electrophile: The resulting aryllithium species would then be reacted with 4-bromobenzaldehyde. This would form, after workup, the diarylmethanol 4-Bromo-2'-(hydroxymethyl)-3'-methoxyphenyl)methanol. This would not directly lead to the desired product but illustrates the principle.

A more viable DoM strategy would involve the lithiation of one aromatic ring followed by a cross-coupling reaction. However, for the specific substitution pattern of this compound, controlling the regioselectivity of both bromination and methoxylation through classical electrophilic substitution on a pre-formed benzophenone scaffold appears to be a more direct approach.

The following table outlines the key principles of these two synthetic strategies.

| Strategy | Key Principle | Advantages | Challenges |

| Electrophilic Aromatic Substitution | Control of regioselectivity through the directing effects of substituents (-Br and -OCH₃) and steric hindrance. | Utilizes well-established and widely understood reactions. | Potential for the formation of isomeric byproducts, requiring purification. |

| Directed ortho-Metalation | Regioselective deprotonation directed by a functional group (e.g., -OCH₃) followed by reaction with an electrophile. | High regioselectivity, often leading to a single major product. | Requires anhydrous conditions and the use of pyrophoric organolithium reagents. The specific application to this target may be complex. |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methoxybenzhydryl Chloride

Solvolysis Reactions and Carbocationic Pathways

The solvolysis of 4-Bromo-3'-methoxybenzhydryl chloride, a reaction where the solvent acts as the nucleophile, is fundamentally governed by the compound's ability to form a stabilized benzhydryl carbocation. The reaction proceeds through the heterolytic cleavage of the carbon-chlorine bond, a process heavily influenced by the substituents on the aromatic rings and the nature of the solvent.

The solvolysis of benzhydryl chlorides can proceed through a spectrum of mechanisms, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. quora.com For many benzhydryl systems, including this compound, the SN1 mechanism is often favored due to the relative stability of the secondary benzylic carbocation intermediate. quora.com This stability is a result of the positive charge being delocalized across both aromatic rings.

The SN1 mechanism involves a two-step process:

Ionization: The slow, rate-determining step where the C-Cl bond breaks to form a planar benzhydryl carbocation and a chloride ion.

Nucleophilic Attack: A rapid subsequent step where a solvent molecule attacks the carbocation to form the final product.

The rate of an SN1 reaction is dependent only on the concentration of the substrate, following the rate law: Rate = k [Substrate]. masterorganicchemistry.com Evidence for this pathway often comes from the observation of a "common-ion effect," where the addition of an external source of the leaving ion (chloride) can decrease the reaction rate by promoting the recombination of the ion pair, thus regenerating the starting material.

The substituents on the phenyl rings play a critical role in determining the rate of solvolysis by influencing the stability of the carbocation intermediate. libretexts.org A more stable carbocation forms faster, leading to an accelerated reaction rate.

Methoxy (B1213986) Group (-OCH₃): The 3'-methoxy group is an electron-donating group (EDG). It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more importantly, a strong electron-donating resonance effect (+R). While the meta position of the methoxy group in this compound prevents direct resonance delocalization of the positive charge onto the oxygen atom, it still has a net electron-donating inductive effect that contributes to the stabilization of the carbocation. kiku.dkrsc.org Generally, the introduction of methoxy groups enhances the stability of benzylic carbocations. kiku.dk For instance, the solvolysis rate constant for 4-methoxybenzyl chloride is significantly higher than that of unsubstituted benzyl (B1604629) chloride, highlighting the powerful stabilizing effect of a para-methoxy group. nih.gov

Bromo Group (-Br): The 4-bromo group is classified as an electron-withdrawing group (EWG). It exhibits a strong electron-withdrawing inductive effect (-I) and a weaker, competing electron-donating resonance effect (+R). The net effect is deactivating, meaning it destabilizes the carbocation by withdrawing electron density from the phenyl ring and the positively charged benzylic carbon. libretexts.org This destabilization increases the activation energy for carbocation formation, thereby slowing down the rate of solvolysis compared to an unsubstituted benzhydryl chloride.

Table 1: Relative Effects of Substituents on Carbocation Stability and Solvolysis Rate

| Substituent | Position | Electronic Effect | Effect on Carbocation Stability | Predicted Effect on SN1 Solvolysis Rate |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | 3'-(meta) | Electron-Donating (Inductive) | Stabilizing | Accelerating |

| -Br (Bromo) | 4-(para) | Electron-Withdrawing (Net) | Destabilizing | Decelerating |

Solvent polarity is a crucial factor in solvolysis reactions, particularly those proceeding via an SN1 mechanism. The rate-determining step of an SN1 reaction involves the formation of charged intermediates—a carbocation and an anion—from a neutral substrate. quora.com

Polar protic solvents, such as water, methanol, and ethanol, are particularly effective at accelerating SN1 reactions for several reasons:

Stabilization of the Transition State: These solvents have high dielectric constants, which help to stabilize the developing positive and negative charges in the transition state leading to the carbocation. libretexts.org

Solvation of the Carbocation: The lone pairs on the oxygen atom of a protic solvent can solvate and stabilize the carbocation intermediate. quora.com

Solvation of the Leaving Group: The positively polarized hydrogen atoms in polar protic solvents can form hydrogen bonds with the departing chloride ion, stabilizing it and making it a better leaving group. pressbooks.pub

An increase in solvent polarity generally leads to a significant increase in the rate of SN1 solvolysis. stackexchange.com For example, the rate of solvolysis of a typical alkyl halide is dramatically faster in water (a highly polar protic solvent) than in less polar solvents like acetone (B3395972) or ethanol. pressbooks.publibretexts.org Therefore, the solvolysis of this compound is expected to be substantially faster in aqueous solvent mixtures (e.g., 80% acetone/20% water) than in pure alcohols or less polar organic solvents.

Nucleophilic Substitution Reactions at the Benzylic Carbon

Beyond solvolysis, the benzylic carbon of this compound is susceptible to attack by a wide range of other nucleophiles, leading to the displacement of the chloride ion.

The benzhydryl system reacts with various nucleophiles, including anions and neutral molecules. The specific mechanism (SN1, SN2, or borderline) will depend on the nucleophile's strength and concentration, the solvent, and the temperature.

Anionic Nucleophiles: Strong, negatively charged nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) are highly reactive. In polar aprotic solvents like DMSO or DMF, which solvate the cation but leave the anion relatively free, SN2 reactions are often favored. quora.com In polar protic solvents, an SN1 pathway may dominate, especially with weaker anionic nucleophiles.

Neutral Nucleophiles: Neutral nucleophiles like amines (e.g., anilines, pyridine) and water or alcohols (in non-solvolytic conditions) can also react. researchgate.net Reactions with weaker, neutral nucleophiles are more likely to proceed through an SN1 mechanism, as they require the formation of the highly electrophilic carbocation before the attack can occur. libretexts.org

The relative reactivity of different nucleophiles is often quantified by nucleophilicity parameters. The rate of reaction of benzhydryl cations with various nucleophiles has been extensively studied to establish such scales. acs.org

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Example | Typical Product | Likely Dominant Mechanism (Conditions Dependent) |

|---|---|---|---|

| Azide Ion | NaN₃ | 4-Bromo-3'-methoxybenzhydryl azide | SN1 / SN2 |

| Cyanide Ion | KCN | 4-Bromo-3'-methoxybenzhydryl cyanide | SN2 |

| Hydroxide Ion | NaOH | 4-Bromo-3'-methoxybenzhydrol | SN1 / SN2 |

| Amine | Aniline | N-(4-Bromo-3'-methoxybenzhydryl)aniline | SN1 / SN2 |

| Thiolate Ion | NaSR | 4-Bromo-3'-methoxybenzhydryl sulfide | SN2 |

If the benzylic carbon of a benzhydryl chloride is a stereocenter, the stereochemical outcome of the substitution reaction provides crucial insight into the operative mechanism.

SN1 Stereochemistry: The SN1 reaction proceeds through a planar, sp²-hybridized carbocation intermediate. chemicalnote.com Because this intermediate is flat, the incoming nucleophile can attack from either face with nearly equal probability. masterorganicchemistry.comsmartstartinstitute.com If the starting material is a single enantiomer, this leads to a mixture of retention and inversion of configuration at the carbon center. The resulting product is largely, though not always completely, racemized. chemicalnote.com

SN2 Stereochemistry: The SN2 reaction follows a concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). chemicalnote.com This process forces the other three substituents on the carbon to invert, much like an umbrella flipping inside out in the wind. smartstartinstitute.com Consequently, an SN2 reaction on a chiral center always proceeds with a complete inversion of stereochemistry. masterorganicchemistry.comyoutube.com

For this compound, the specific stereochemical result depends on the conditions that favor one pathway over the other. Reactions that promote the SN1 mechanism (polar protic solvents, weak nucleophiles) would lead to racemization, while conditions favoring the SN2 pathway (polar aprotic solvents, strong nucleophiles) would result in an inversion of configuration.

Reactivity of the Aryl Halide Moiety (Bromine)

The bromine atom attached to the phenyl ring in this compound is a key site for a variety of chemical transformations. Its reactivity is characteristic of an aryl halide, enabling participation in numerous transition-metal-catalyzed cross-coupling reactions and other transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as a versatile handle for such transformations. rsc.org These reactions typically involve the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, followed by transmetalation (in the case of Suzuki and related reactions) or migratory insertion (in the case of the Heck reaction) and reductive elimination to afford the coupled product. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl, heteroaryl, or vinyl group, depending on the nature of the organoboron coupling partner. The methoxy group on the other phenyl ring is not expected to interfere with this reaction. mdpi.com Good to excellent yields are often obtained in Suzuki-Miyaura reactions involving aryl bromides. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgmdpi.com This reaction is a powerful method for the vinylation of aryl halides. In the context of this compound, the Heck reaction would introduce an alkenyl substituent at the position of the bromine atom. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. mdpi.com

Table 2: Representative Conditions for the Heck Reaction of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkene | Styrene (B11656), acrylates, etc. |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 100-140 °C |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgsynarchive.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com The Sonogashira coupling of this compound would result in the formation of an aryl-alkyne derivative. This reaction is highly efficient for the synthesis of internal alkynes. youtube.com

Table 3: General Conditions for Sonogashira Coupling of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

Mechanistic Studies of Aryl Radical Formation from Aryl Halides

Under certain conditions, the carbon-bromine bond in aryl halides like this compound can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of synthetic transformations. The formation of aryl radicals from aryl halides can be initiated by several methods, including photolysis, radical initiators, or electron transfer processes. nih.gov

Mechanistic studies have shown that the generation of an aryl radical is often the key initiation step in certain transition-metal-free coupling reactions. cas.cn For instance, base-promoted homolytic aromatic substitution (HAS) reactions can proceed through an aryl radical mechanism. cas.cn In such a process, an electron is transferred to the aryl halide, leading to the formation of a radical anion which then fragments to give the aryl radical and a halide anion. nih.gov The resulting aryl radical can then react with a suitable partner to form a new bond.

Carbon-Heteroatom (e.g., C-S, C-N) Coupling Reactions

The bromine atom of this compound can also be displaced by heteroatom nucleophiles to form new carbon-heteroatom bonds. These reactions are often catalyzed by transition metals, such as copper or palladium. nih.govresearchgate.net

Carbon-Sulfur (C-S) Coupling: The formation of C-S bonds can be achieved through the coupling of the aryl bromide with a thiol. Palladium-catalyzed C-S cross-coupling reactions are well-established methods for the synthesis of aryl thioethers. nih.gov Alternatively, copper-catalyzed Ullmann-type reactions can also be employed for this transformation. mdpi.com These reactions provide a direct route to introducing a sulfur-containing moiety onto the phenyl ring of the benzhydryl system.

Carbon-Nitrogen (C-N) Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction would allow for the introduction of primary or secondary amine functionalities at the position of the bromine atom in this compound. Copper-catalyzed C-N coupling reactions are also known and provide an alternative approach. researchgate.net

Reactions Involving the Methoxy Group and its Influence on Aromatic Reactivity

The methoxy group (-OCH₃) on one of the phenyl rings of this compound significantly influences the reactivity of that ring, and the methoxy group itself can participate in certain chemical reactions.

The methoxy group is a strong activating group in electrophilic aromatic substitution reactions. rsc.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This activating effect is directed towards the ortho and para positions relative to the methoxy group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the methoxy-substituted ring of this compound would be expected to occur preferentially at the positions ortho and para to the methoxy group.

While the methoxy group is generally stable, it can undergo cleavage under harsh conditions, such as treatment with strong acids like HBr or HI, to yield the corresponding phenol. This ether cleavage reaction is a common transformation in organic synthesis. However, such conditions would likely also affect the benzhydryl chloride moiety.

The presence of the methoxy group can also have a more subtle electronic influence on the molecule as a whole, potentially affecting the reactivity of the distant aryl bromide and benzhydryl chloride functionalities, though this effect is generally less pronounced than its directing effect in electrophilic aromatic substitution on its own ring. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of organic structure determination, probing the magnetic properties of atomic nuclei. For 4-Bromo-3'-methoxybenzhydryl chloride, a full suite of NMR experiments would be required for an unambiguous assignment of its structure.

Comprehensive ¹H and ¹³C NMR Assignments

¹H (proton) NMR would provide information on the number of distinct proton environments, their chemical shifts, integration (ratio), and splitting patterns (J-coupling), revealing how adjacent protons are arranged. Key expected signals would include those for the aromatic protons on both the bromo-substituted and methoxy-substituted rings, the methoxy (B1213986) group's methyl protons, and the critical benzylic proton on the carbon bearing the chlorine atom.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts would help identify aromatic carbons, the methoxy carbon, and the aliphatic benzylic carbon. However, specific, experimentally verified chemical shift data and detailed assignments for this compound are not available in the public domain.

Application of 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivities

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.govsigmaaldrich.com It would be used to definitively link each proton signal to the carbon atom it is attached to, for instance, confirming the assignment of the benzylic proton to the benzylic carbon. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. libretexts.org It is crucial for piecing together the molecular puzzle, for example, by showing a correlation between the methoxy protons and the aromatic carbon they are attached to, or connecting protons on one aromatic ring to carbons on the other through the central benzylic carbon. libretexts.org

Without experimental data, a table of connectivities for this compound cannot be constructed.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. For a molecule with two bulky aromatic rings attached to a central carbon, like a benzhydryl derivative, VT-NMR could potentially reveal information about the rotational barrier around the C-Ar bonds. At lower temperatures, this rotation might slow down enough to make chemically equivalent atoms non-equivalent on the NMR timescale, leading to the broadening or splitting of signals. No such studies for this compound have been reported in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methoxy groups, C=C stretching from the aromatic rings, and C-O stretching for the ether linkage. evitachem.com The presence of the C-Br and C-Cl bonds would also give rise to signals in the fingerprint region of the spectrum. In related bromo-aromatic compounds, C-Br stretching vibrations have been assigned in the range of 1129–480 cm⁻¹. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is often particularly useful for identifying vibrations of non-polar bonds.

Specific, experimentally obtained IR and Raman peak tables for this compound are not documented in the searched sources.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). It is invaluable for confirming the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns.

For this compound (C₁₄H₁₂BrClO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, which would be a key identifying feature.

The fragmentation pathway under techniques like Electron Ionization (EI) would likely involve the loss of the chlorine atom to form a stable benzylic carbocation. Further fragmentation could involve cleavage of the C-Br bond, loss of the methoxy group, or fragmentation of the aromatic rings themselves. However, no experimental mass spectra or detailed fragmentation analyses for this specific compound are available to create a data table of observed fragments and their proposed structures.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometries

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically calculate the electronic structure and optimized molecular geometry of 4-Bromo-3'-methoxybenzhydryl chloride were found. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Conformational Analysis and Energy Landscape Mapping

There is no available research on the conformational analysis of this compound. A comprehensive study would involve mapping the potential energy surface to identify stable conformers, determine rotational barriers around key single bonds (such as the C-C bonds of the benzhydryl moiety), and understand the molecule's flexibility.

Theoretical Prediction of Spectroscopic Parameters

No theoretical predictions of spectroscopic parameters (e.g., IR, Raman, NMR spectra) for this compound have been reported. These predictions, typically performed using computational methods, are invaluable for interpreting experimental spectra and confirming the compound's structure.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling of reaction mechanisms, such as solvolysis or nucleophilic substitution, which are characteristic reactions of benzhydryl chlorides, has not been specifically reported for the 4-bromo-3'-methoxy substituted variant. Such studies would involve locating transition state structures and calculating activation energies to provide a deeper understanding of the compound's reactivity.

Derivatives, Analogues, and Structural Modifications of 4 Bromo 3 Methoxybenzhydryl Chloride

Synthesis of Novel Benzhydryl Derivatives via Modifications at the Chloride Position

The benzhydryl chloride group is a highly reactive functional group that serves as an excellent leaving group in nucleophilic substitution reactions. evitachem.com This reactivity allows for the facile introduction of a wide variety of functional groups at the benzylic position, leading to the formation of ethers, esters, azides, nitriles, and amines. The reaction typically proceeds through an SN1 mechanism due to the stability of the resulting secondary benzhydryl carbocation, which is resonance-stabilized by the two adjacent phenyl rings. However, SN2 pathways can also occur depending on the nucleophile and reaction conditions. researchgate.net

Key transformations at the chloride position include:

Etherification: Reaction with alcohols or alkoxides (e.g., sodium methoxide, potassium ethoxide) yields the corresponding benzhydryl ethers.

Esterification: Treatment with carboxylate salts (e.g., sodium acetate) produces benzhydryl esters.

Cyanation: Substitution with cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group.

Azidation: Reaction with sodium azide (B81097) results in the formation of a benzhydryl azide, a useful precursor for synthesizing amines.

Amination: Direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding benzhydryl amines.

Table 1: Examples of Nucleophilic Substitution at the Chloride Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide | Benzhydrol |

| Alkoxide | Sodium Ethoxide | Benzhydryl Ether |

| Carboxylate | Sodium Acetate | Benzhydryl Ester |

| Cyanide | Potassium Cyanide | Benzhydryl Nitrile |

| Azide | Sodium Azide | Benzhydryl Azide |

Exploration of Derivatives Arising from Transition-Metal Catalyzed Functionalization of the Aryl Bromide

The carbon-bromine bond on one of the phenyl rings provides a handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are highly efficient and tolerate a wide range of functional groups, allowing for the late-stage functionalization of the molecule. rhhz.net

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.govsemanticscholar.org This method is exceptionally versatile for forming new aryl-aryl bonds, enabling the synthesis of biaryl derivatives. arkat-usa.org For instance, reacting 4-Bromo-3'-methoxybenzhydryl chloride with phenylboronic acid would yield 3'-methoxy-[1,1':4',1''-terphenyl]-4-yl)methyl chloride.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. synarchive.comorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. nih.govresearchgate.net Coupling this compound with phenylacetylene (B144264) would produce (4-(phenylethynyl)phenyl)(3-methoxyphenyl)methyl chloride.

Heck Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Table 2: Examples of Transition-Metal Catalyzed Functionalization of the Aryl Bromide

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Aryl-Alkyne) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

Preparation of Analogues with Varied Substituents on the Methoxy-Substituted Phenyl Ring

Analogues of this compound can be systematically prepared by modifying the substituents on the methoxy-bearing phenyl ring. This is typically achieved by beginning the synthesis with a different substituted benzaldehyde (B42025) or benzoic acid derivative in place of a 3-methoxy precursor. evitachem.com For example, starting with 3-hydroxybenzaldehyde, 3-chlorobenzaldehyde, or 3-methylbenzaldehyde (B113406) would lead to the corresponding analogues where the methoxy (B1213986) group is replaced by a hydroxyl, chloro, or methyl group, respectively.

This approach allows for a systematic investigation of how electronic and steric effects influence the properties of the molecule. By introducing either electron-donating groups (e.g., -OH, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂), the chemical characteristics of the resulting analogues can be fine-tuned.

Table 3: Synthesis of Analogues with Varied Phenyl Ring Substituents

| Starting Material Precursor | Resulting Substituent at 3'-position | Electronic Nature of Substituent |

|---|---|---|

| 3-Hydroxybenzaldehyde | -OH | Electron-donating |

| 3-Methylbenzaldehyde | -CH₃ | Electron-donating |

| 3-Chlorobenzaldehyde | -Cl | Electron-withdrawing |

| 3-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing |

Stereoisomeric Considerations and Chiral Analogue Synthesis

The central carbon atom of this compound, bonded to the two distinct phenyl rings, a hydrogen atom, and a chlorine atom, is a stereocenter. Consequently, the compound is chiral and exists as a pair of enantiomers, (R)-4-Bromo-3'-methoxybenzhydryl chloride and (S)-4-Bromo-3'-methoxybenzhydryl chloride. Standard synthetic methods typically produce a racemic mixture (an equal mixture of both enantiomers).

The synthesis of enantiomerically pure or enriched analogues is a significant objective in medicinal chemistry and materials science. Several strategies can be employed to achieve this:

Chiral Resolution: This involves separating the enantiomers from a racemic mixture. This can be done by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other. For instance, the asymmetric reduction of a corresponding benzophenone (B1666685) precursor using a chiral reducing agent could yield an enantiomerically enriched benzhydrol, which can then be converted to the target chloride.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from natural sources to synthesize the desired chiral product.

Table 4: Approaches to Chiral Analogue Synthesis

| Method | Description | Key Feature |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture. | Post-synthesis separation of enantiomers. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Catalytic amount of chiral source needed. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the reaction stereochemistry. | Auxiliary is removed after the reaction. |

Synthetic Utility and Applications in Complex Organic Synthesis

Role as a Key Building Block in the Construction of Advanced Organic Molecules

The utility of 4-Bromo-3'-methoxybenzhydryl chloride as a key building block stems from the reactivity of the benzhydryl chloride group. This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of the 4-bromo-3'-methoxybenzhydryl moiety into a larger molecule. The presence of the bromo and methoxy (B1213986) groups on the phenyl rings provides additional sites for functionalization, making it a trifunctional building block.

The benzhydryl core is a common scaffold in many biologically active compounds, and this substituted version allows for the generation of diverse molecular libraries. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The methoxy group can be cleaved to reveal a phenol, which can then be further derivatized.

Below is a table illustrating the potential synthetic transformations of this compound and the resulting molecular scaffolds.

| Starting Material | Reagent/Reaction Condition | Product Functional Group | Potential Molecular Scaffold |

| This compound | R-NH2 (Primary Amine) | Secondary Amine | N-substituted benzhydrylamines |

| This compound | R-OH (Alcohol) | Ether | Benzhydryl ethers |

| This compound | R-SH (Thiol) | Thioether | Benzhydryl thioethers |

| This compound | R-B(OH)2 / Pd catalyst | Biaryl | Biphenyl-substituted methoxybenzhydryl derivatives |

| This compound | Terminal alkyne / Pd, Cu catalyst | Aryl-alkyne | Alkynyl-substituted methoxybenzhydryl derivatives |

These transformations highlight the versatility of this compound as a foundational element for constructing a wide array of complex organic molecules.

Utilization in Protecting Group Chemistry (e.g., as a component of trityl-type protecting groups)

The benzhydryl group is structurally related to the trityl (triphenylmethyl) group, which is a well-established protecting group for alcohols, amines, and thiols. uwindsor.caharvard.edu The steric bulk of the benzhydryl group provides selectivity for the protection of primary over secondary and tertiary alcohols. The stability of the resulting benzhydryl ether is dependent on the substituents on the aromatic rings.

The 4-bromo and 3'-methoxy substituents on the benzhydryl chloride influence the stability of the corresponding protecting group. The electron-withdrawing bromine atom would be expected to decrease the stability of the benzhydryl cation intermediate formed during deprotection, thus making the protecting group more robust. Conversely, the electron-donating methoxy group would stabilize the cation, rendering the protecting group more labile to acidic conditions. This electronic modulation allows for fine-tuning of the protecting group's stability and cleavage conditions.

The following table compares the hypothetical "4-Bromo-3'-methoxybenzhydryl" (BMB) protecting group with common alcohol protecting groups.

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

| Tetrahydropyranyl | THP | Labile | Stable | Aqueous acid |

| 4-Bromo-3'-methoxybenzhydryl | BMB | Moderately Labile | Stable | Acidic conditions |

| tert-Butyldimethylsilyl | TBDMS | Labile | Stable | Fluoride ion, acid |

| Benzyl (B1604629) | Bn | Stable | Stable | Hydrogenolysis |

Properties are inferred based on the structure and comparison to related protecting groups.

Precursor for the Elaboration of Bioactive Scaffolds and Pharmaceutical Intermediates

The benzhydryl moiety is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Benzhydryl derivatives are known to exhibit antihistaminic, anticholinergic, and CNS-active properties. The compound this compound serves as a valuable starting material for the synthesis of novel bioactive scaffolds and pharmaceutical intermediates. evitachem.commdpi.com

The bromo and methoxy functionalities offer handles for further molecular elaboration. For example, the bromine atom can be converted to other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. researchgate.net The methoxy group can be demethylated to a phenol, which can then be used as a point of attachment for other molecular fragments. This versatility allows for the systematic exploration of the structure-activity relationship of new benzhydryl-containing compounds. The synthesis of various benzhydryl piperazine (B1678402) derivatives has been reported to yield compounds with anticonvulsant activity. ijpsr.com

Applications in Polymerization Initiation and Materials Chemistry

Substituted benzyl halides are effective initiators for atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.netcmu.edu The carbon-chlorine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, such as a copper(I) complex, to generate a benzhydryl radical that initiates polymerization.

Below is a table outlining the components of an ATRP system using this compound as an initiator for the polymerization of a generic monomer like styrene (B11656) or a methacrylate.

| Component | Example | Function |

| Monomer | Styrene, Methyl methacrylate | The repeating unit of the polymer |

| Initiator | This compound | Source of the initial radical |

| Catalyst | Copper(I) bromide (CuBr) | Halogen atom transfer agent |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes and modulates the activity of the copper catalyst |

| Solvent | Toluene, Anisole | Dissolves the reaction components |

Historical Development and Future Research Perspectives

Evolution of Synthetic and Mechanistic Research in Substituted Benzhydryl Systems

The study of substituted benzhydryl systems has been a cornerstone in the development of physical organic chemistry, particularly in understanding the mechanisms of nucleophilic substitution reactions. The benzhydryl scaffold, with its two phenyl rings attached to a central carbon, provides an excellent model for investigating the transition between SN1 and SN2 reaction pathways.

Historically, research focused on the solvolysis of benzhydryl halides and other derivatives to probe the stability and reactivity of the corresponding benzhydrylium ions (carbocations). Differently substituted benzhydrylium ions have been instrumental in developing comprehensive electrophilicity and nucleophilicity scales uni-muenchen.de. The rate of solvolysis is highly sensitive to the electronic effects of substituents on the phenyl rings. Electron-donating groups stabilize the carbocation intermediate, favoring an SN1 mechanism, while electron-withdrawing groups can shift the mechanism towards an SN2 pathway researchgate.net. For instance, studies on substituted benzyl (B1604629) chlorides, a related system, have shown that compounds with strong conjugative electron-donors solvolyze via an SN1 mechanism, whereas others proceed through an SN2 pathway with loose transition states researchgate.net.

The synthetic routes to benzhydryl chlorides have also evolved. A common and long-standing method involves the treatment of a corresponding benzhydrol (diphenylmethanol) with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this conversion, often in a solvent like dichloromethane ajrconline.orgijpsr.com. Another established method is the reaction of a benzhydrol with concentrated hydrochloric acid, sometimes with a dehydrating agent like anhydrous calcium chloride tandfonline.com. The general synthesis scheme typically starts from a substituted benzophenone (B1666685), which is reduced to the benzhydrol, followed by chlorination nih.gov.

These fundamental synthetic and mechanistic studies have provided a robust framework for predicting the reactivity of new, more complex benzhydryl systems and for designing synthetic pathways to target molecules.

| Reaction Type | Typical Reagents | Key Findings | Relevant Mechanism |

| Solvolysis | Aqueous ethanol, Aqueous acetone (B3395972) | Rate constants are highly dependent on para-substituents uni-muenchen.de. | SN1, SN2, or borderline |

| Chlorination | Thionyl chloride (SOCl₂) | Efficient conversion of benzhydrols to benzhydryl chlorides ajrconline.orgijpsr.com. | Nucleophilic substitution |

| Chlorination | Concentrated HCl, CaCl₂ | Alternative method for synthesizing benzhydryl chlorides from benzhydrols tandfonline.com. | Nucleophilic substitution |

| Grignard Reaction | Phenylmagnesium halide, Benzaldehyde (B42025) | Classic route to form the benzhydrol precursor ajrconline.org. | Nucleophilic addition |

Current Challenges and Emerging Opportunities in the Chemistry of 4-Bromo-3'-methoxybenzhydryl Chloride

The specific compound, this compound, presents a unique set of challenges and opportunities due to its asymmetric substitution pattern.

Current Challenges:

Regioselective Synthesis: The primary challenge lies in the controlled, high-yield synthesis of the precursor benzhydrol, 4-bromo-3'-methoxybenzhydrol. A Grignard-based synthesis would require reacting a Grignard reagent from either 1-bromo-4-iodobenzene or 1-bromo-3-methoxybenzene with the corresponding benzaldehyde. This can be complicated by potential side reactions and the need for careful purification. An alternative, the reduction of the corresponding benzophenone, requires the unambiguous synthesis of 4-bromo-3'-methoxybenzophenone, which itself can be challenging.

Reactivity Control: The electronic disparity between the two rings—one bearing an electron-withdrawing bromine atom and the other an electron-donating methoxy (B1213986) group—influences the stability of the corresponding benzhydrylium ion. This asymmetry can complicate its reactions, potentially leading to a mixture of products in nucleophilic substitution reactions if the nucleophile can react at different sites or if rearrangements occur.

Lack of Focused Research: There is a scarcity of published literature focusing specifically on this compound. This lack of dedicated research means that its specific properties, reactivity parameters, and optimal reaction conditions are not well-documented, requiring researchers to extrapolate from more generally studied benzhydryl systems.

Emerging Opportunities:

Scaffold for Medicinal Chemistry: The benzhydryl moiety is a privileged structure found in numerous biologically active compounds, including antihistamines and other CNS-acting agents nih.gov. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of novel pharmaceutical candidates. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methoxy group can influence solubility and receptor binding.

Intermediate for Materials Science: Benzhydryl chloride and its derivatives are used in the synthesis of polymers and advanced materials nbinno.com. The reactivity of the chloride allows for its incorporation into polymer chains, potentially modifying properties like thermal stability or chemical resistance nbinno.com. The bromo- and methoxy-substituents could be exploited to create materials with specific optical or electronic properties.

Probe for Mechanistic Studies: The compound's electronic asymmetry makes it an interesting substrate for detailed mechanistic studies. Investigating its solvolysis rates and reaction products could provide deeper insights into the subtle electronic effects that govern the SN1/SN2 continuum in complex benzhydryl systems.

Future Directions in the Development of Novel Methodologies for its Synthesis and Transformation

Future research will likely focus on more efficient and selective methods for the synthesis and subsequent transformation of this compound.

Synthesis:

Catalytic Asymmetric Reduction: For applications requiring enantiomerically pure products, the development of catalytic asymmetric reduction methods for the precursor, 4-bromo-3'-methoxybenzophenone, would be a significant advancement. This would bypass the need for chiral resolution of the resulting alcohol or subsequent products.

Flow Chemistry: Implementing flow chemistry for the chlorination of the benzhydrol could offer improved safety, better temperature control, and higher throughput compared to traditional batch processes. This is particularly relevant for reactions using hazardous reagents like thionyl chloride.

One-Pot Procedures: The development of one-pot syntheses starting from readily available precursors, such as combining the Grignard formation, addition to the aldehyde, and subsequent chlorination into a streamlined process, could significantly improve efficiency and reduce waste.

Transformation:

Palladium-Catalyzed Cross-Coupling: The bromine atom on one phenyl ring is a prime site for transformations. Future work could explore a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the rapid diversification of the benzhydryl scaffold after the key chloride is in place.

Lewis Acid-Mediated Reactions: The reaction of benzhydryl chloride with various nucleophiles can be promoted and controlled by Lewis acids. Research into the use of different Lewis acids to mediate reactions of this compound could unlock new reaction pathways and improve selectivity for desired products researchgate.net.

Functionalization of the Methoxy-Substituted Ring: While the bromo-substituted ring is more readily functionalized, future methodologies could also target the activation of C-H bonds on the methoxy-substituted ring, allowing for late-stage functionalization at that position.

Potential for Advancements in Computational and Spectroscopic Characterization of Similar Compounds

Advancements in computational and spectroscopic techniques hold significant potential for accelerating research into asymmetrically substituted benzhydryl systems like this compound.

Computational Characterization:

Quantitative Structure-Reactivity Relationships (QSRR): Data-driven modeling can be used to predict reactivity parameters for new compounds without the need for time-consuming experiments chemrxiv.org. By building QSRR models based on a database of known benzhydryl systems, the electrophilicity and solvolysis rates of this compound could be accurately predicted nih.gov. These models take only structural information as input, allowing for real-time reactivity predictions chemrxiv.org.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the stability of the potential benzhydrylium carbocation, model transition state structures for SN1 and SN2 reactions, and predict reaction pathways. This can help elucidate the mechanistic details of its reactions and explain observed product distributions.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can predict how molecules derived from this scaffold might bind to biological targets like the H1 receptor mdpi.com. This allows for the rational design of new, more potent antagonists before their synthesis mdpi.com.

Spectroscopic Characterization:

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the unambiguous structural elucidation of asymmetrically substituted benzhydryl derivatives and their products. Future applications could involve using specialized NMR experiments to study reaction kinetics and identify transient intermediates in real-time.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds nih.gov. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which provides valuable structural information and can help in distinguishing between isomers.

Ultrafast Spectroscopy: For fundamental mechanistic studies, ultrafast spectroscopic techniques can be used to observe the formation and initial reactions of benzhydrylium cations on the picosecond timescale, providing direct evidence for reaction intermediates uni-muenchen.de.

| Technique | Application Area | Potential Insights for this compound |

| QSRR Modeling | Reactivity Prediction | Prediction of electrophilicity parameter (E) and solvolysis rate constants chemrxiv.orgnih.gov. |

| DFT Calculations | Mechanistic Studies | Determination of carbocation stability, transition state energies, and reaction profiles. |

| Molecular Docking | Drug Design | Predicting binding modes and affinities of derivatives to biological targets mdpi.com. |

| 2D NMR | Structural Analysis | Unambiguous assignment of protons and carbons in complex derivatives. |

| HRMS | Compound Identification | Accurate mass determination to confirm chemical formulas nih.gov. |

Q & A

Q. Basic

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 294 [M+H]+) and purity using reverse-phase columns .

- NMR spectroscopy : ¹H/¹³C NMR resolves methoxy and benzhydryl proton environments, with aromatic signals typically appearing at δ 7.2–7.8 ppm .

- Melting point analysis : Compare observed values (e.g., 249–254°C) against literature to assess crystallinity .

How can conflicting data on reaction intermediates or byproducts be resolved during synthesis?

Q. Advanced

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps in Friedel-Crafts reactions .

- Byproduct identification : Employ high-resolution MS/MS to distinguish between brominated isomers or oxidation byproducts .

- Controlled experiments : Vary stoichiometric ratios of 4-bromobenzoyl chloride and methoxy substrates to isolate intermediate species .

What strategies prevent decomposition of this compound during long-term storage?

Q. Advanced

- Storage conditions : Keep at –20°C in amber vials under argon to avoid photodegradation and moisture ingress .

- Stabilizers : Add molecular sieves (3Å) to absorb residual water in solution-phase storage .

- Periodic analysis : Reassess purity every 3–6 months via TLC or HPLC to detect degradation (e.g., hydrolysis to benzhydrol derivatives) .

How do electronic effects of the methoxy and bromo substituents influence reactivity in cross-coupling reactions?

Q. Advanced

- Electrophilicity : The methoxy group activates the aromatic ring toward electrophilic substitution, while bromine acts as a leaving group in Suzuki-Miyaura couplings .

- Computational modeling : Density Functional Theory (DFT) predicts regioselectivity in Pd-catalyzed reactions, with methoxy enhancing para-directing effects .

- Experimental validation : Compare coupling efficiencies using ligands like XPhos or SPhos to optimize Buchwald-Hartwig aminations .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B/1) .

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorides .

- Spill management : Neutralize accidental releases with sodium bicarbonate and adsorbents like vermiculite .

How can researchers address low yields in large-scale syntheses of this compound?

Q. Advanced

- Process intensification : Optimize heat transfer using jacketed reactors to maintain exothermic reactions at 0–5°C .

- Catalyst recycling : Recover AlCl₃ via aqueous extraction and reuse in subsequent batches to reduce costs .

- Scale-up challenges : Address mass transfer limitations by switching from batch to flow chemistry systems .

What role does this compound play in synthesizing bioactive molecules?

Q. Advanced

- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors or antipsychotic agents via Ullmann coupling or nucleophilic aromatic substitution .

- Case study : In one protocol, it was reacted with piperidine derivatives to yield compounds showing >80% inhibition in enzyme assays .

How can researchers validate the absence of genotoxic impurities in this compound batches?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.